3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene
Description
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is a complex organic compound with a unique structure that combines cyclopentadiene and naphthalene moieties
Properties
CAS No. |
650608-84-7 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)-2-methyl-3H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C22H22/c1-15-14-20-18-11-7-4-8-16(18)12-13-19(20)21(15)22(2,3)17-9-5-6-10-17/h4-9,11-14,21H,10H2,1-3H3 |
InChI Key |
YTEWQHVDDMOPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1C(C)(C)C3=CC=CC3)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the cyclopentadiene moiety . Subsequent steps may include alkylation, cyclization, and functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, modifying the compound’s reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with similar reactivity but lacking the naphthalene moiety.
Naphthalene derivatives: Compounds like naphthalene itself or its substituted derivatives, which share the aromatic characteristics but differ in their additional functional groups.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone core, used in similar applications but with different reactivity profiles.
Uniqueness
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is unique due to its combination of cyclopentadiene and naphthalene structures, providing a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Biological Activity
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes a cyclopenta-1,3-diene moiety and a cyclopenta[a]naphthalene framework. The unique structural features of this compound suggest potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula for this compound is , indicating a significant degree of saturation and potential for various chemical interactions. The presence of multiple fused rings contributes to its stability and reactivity.
Anticancer Potential
Research on derivatives of cyclopenta[a]naphthalene has indicated promising anticancer properties. A notable study demonstrated that certain derivatives exhibited growth inhibition against L1210 and CCRF-CEM leukemic cells in vitro. Specifically, the compound 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene showed mild growth inhibitory effects, suggesting that structural modifications can enhance biological activity .
Interaction with DNA
Studies have shown that compounds related to cyclopenta[a]naphthalene can bind to DNA. For instance, the aforementioned derivative was found to interact with calf thymus DNA and various poly(deoxyribonucleotides), indicating a mechanism that may involve intercalation or groove binding . This interaction is critical for understanding the potential genotoxicity or therapeutic applications of similar compounds.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopenta[a]naphthalene | Base structure without additional substituents | Known for its unique aromatic properties |
| Phenanthrene | Three fused benzene rings | Studied for environmental persistence |
| Pyrene | Four fused benzene rings | Exhibits strong fluorescence properties |
| Dibenzothiophene | Two fused benzene rings with sulfur | Used in petroleum chemistry studies |
The unique substituents on 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene may influence its reactivity and biological activity compared to these compounds.
Synthesis and Research Findings
The synthesis of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene can be approached through various methods typical for polycyclic aromatic compounds. Understanding these synthetic pathways is essential for developing derivatives with enhanced biological properties.
Case Studies
Several case studies have highlighted the relevance of cyclopentadiene derivatives in medicinal chemistry. For example, one study focused on the synthesis and evaluation of new cyclopentadiene derivatives, revealing their potential as anticancer agents through mechanisms involving DNA interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
